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Executive Summary
Zevaquenabant, also known as INV-101 or (S)-MRI-1867, is a third-generation, peripherally

selective small molecule that functions as a dual inverse agonist of the cannabinoid 1 receptor

(CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Its design specifically

restricts its activity to peripheral tissues, thereby avoiding the centrally-mediated

neuropsychiatric side effects that led to the withdrawal of first-generation CB1R antagonists.[3]

Preclinical evidence has demonstrated its therapeutic potential across a range of fibrotic and

metabolic disorders, including liver and skin fibrosis, chronic kidney disease, and dyslipidemia.

[2][3] This document provides an in-depth technical overview of the pharmacology and

toxicology of zevaquenabant based on currently available data.

Pharmacology
Mechanism of Action
Zevaquenabant exerts its pharmacological effects through two distinct and complementary

mechanisms:

Cannabinoid 1 Receptor (CB1R) Inverse Agonism: Zevaquenabant is a high-affinity inverse

agonist at the CB1 receptor.[2] In various pathophysiological states, such as obesity and

fibrosis, the endocannabinoid system is overactive. By binding to peripheral CB1 receptors,

zevaquenabant not only blocks the binding of endogenous cannabinoids (antagonism) but
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also reduces the receptor's basal signaling activity (inverse agonism). This action mitigates

the downstream effects of CB1R activation, which include promoting inflammation, fibrosis,

and metabolic dysregulation.[1][3]

Inducible Nitric Oxide Synthase (iNOS) Inhibition: Zevaquenabant also inhibits the iNOS

enzyme.[2] During inflammation and tissue injury, iNOS is upregulated and produces large

amounts of nitric oxide (NO), which can contribute to oxidative stress, cellular damage, and

the progression of fibrosis. By inhibiting iNOS, zevaquenabant reduces this source of

oxidative stress, providing an additional anti-fibrotic and anti-inflammatory effect that

complements its CB1R-mediated actions.[1][3]

The dual-target nature of zevaquenabant is a key feature, as preclinical studies suggest this

hybrid activity results in greater anti-fibrotic efficacy than targeting either CB1R or iNOS alone.

[1]

Pharmacodynamics
In Vitro Activity

The following table summarizes the in vitro binding affinity and functional activity of

zevaquenabant and its racemate.

Compound Target Assay Type Value Unit

(Rac)-MRI-1867 Human CB1R
Radioligand

Binding (Ki)
5.7 nM

Table 1: In Vitro Pharmacological Activity of Zevaquenabant (Data sourced from[1])

In Vivo Pharmacodynamics

Preclinical studies in various mouse models have demonstrated the therapeutic effects of

zevaquenabant. A common oral dose used to elicit these effects is 3 mg/kg daily.[1]

Chronic Kidney Disease (CKD): In a mouse model of obesity-induced CKD, zevaquenabant

(3 mg/kg, p.o.) ameliorated morphological and functional kidney damage by reducing renal

inflammation, fibrosis, and oxidative stress.[1]
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Dyslipidemia: In diet-induced obese (DIO) mice, zevaquenabant reduced hepatic steatosis,

lowered the secretion rate of VLDL, and decreased circulating levels of PCSK9, while

simultaneously upregulating hepatic LDLR expression.[4]

Fibrosis: Zevaquenabant has shown anti-fibrotic activity in preclinical models of liver, skin,

and pulmonary fibrosis.[2][5]

Pharmacokinetics
Zevaquenabant is characterized as an orally bioavailable and peripherally restricted agent.[1]

The peripheral restriction is a critical feature, designed to minimize brain exposure and avoid

CNS side effects. This is achieved through chemical modifications that limit its ability to cross

the blood-brain barrier.

Parameter Species Dose Value Unit

NOAEL (3-month

study)
Mouse Oral (gavage) 30 mg/kg/day

Cmax at NOAEL Mouse 30 mg/kg/day ~60 µg/mL

AUC at NOAEL Mouse 30 mg/kg/day ~440 µg·hr/mL

NOAEL (6-month

study)
Rat Oral (gavage) 12 mg/kg/day

Cmax at NOAEL

(Week 26)
Rat (Male) 12 mg/kg/day 9.3 µg/mL

AUC0-t at

NOAEL (Week

26)

Rat (Male) 12 mg/kg/day 113.9 µg·h/mL

Cmax at NOAEL

(Week 26)
Rat (Female) 12 mg/kg/day 17.6 µg/mL

AUC0-t at

NOAEL (Week

26)

Rat (Female) 12 mg/kg/day 213.7 µg·h/mL
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Table 2: Summary of Pharmacokinetic and Toxicological Data from Repeat-Dose Studies of a

Closely Related Compound ("CBM") (Data sourced from[4])

Toxicology
The toxicological profile of zevaquenabant is primarily defined by its peripheral selectivity. A

comprehensive toxicology package for a closely related compound, referred to as "CBM" in an

FDA review document, included repeat-dose toxicity, genotoxicity, carcinogenicity, and

reproductive toxicity studies.[4]

Repeat-Dose Toxicity
In a 3-month oral toxicity study in mice, mortality and CNS clinical signs (tremors, ataxia,

hypoactivity) were observed at doses of 60 mg/kg/day and higher. The No-Observed-Adverse-

Effect-Level (NOAEL) was determined to be 30 mg/kg/day.[4] In a 6-month study in rats, the

NOAEL was 12 mg/kg/day.[4]

Safety Pharmacology
The primary safety concern with centrally-acting CB1R antagonists is neuropsychiatric adverse

events. The peripheral restriction of zevaquenabant is the key strategy to mitigate this risk. In a

14-day monkey study with a related compound, CNS-related clinical signs, including

convulsions, were observed at high doses (≥40-60 mg/kg), defining the dose-limiting toxicity.[4]

Experimental Protocols & Visualizations
Signaling Pathway
The diagram below illustrates the dual mechanism of action of zevaquenabant, targeting both

the CB1 receptor and the iNOS enzyme to produce anti-fibrotic and metabolic benefits.
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Diagram 1: Zevaquenabant Dual Mechanism of Action.

In Vivo Efficacy Study Workflow
The following workflow outlines a typical preclinical study to evaluate the efficacy of

zevaquenabant in a diet-induced obesity (DIO) mouse model with associated kidney disease,

based on the protocol described by Udi S, et al.[1]
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Diagram 2: Workflow for a Preclinical Efficacy Study.
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Detailed Experimental Protocol: Obesity-Induced CKD
Model
This protocol is a synthesized summary based on the methodology reported by Udi S, et al. in

British Journal of Pharmacology (2020).[1]

Animal Model and Diet:

Male C57BL/6J mice are used.

At 8 weeks of age, mice are fed either a standard diet (SD) or a high-fat diet (HFD, 60%

kcal from fat) for 12 weeks to induce obesity and features of chronic kidney disease.

Drug Formulation and Administration:

Zevaquenabant ((S)-MRI-1867) is formulated in a vehicle of 5% DMSO, 5% Tween 80,

and 90% saline.

Following the 12-week diet induction period, obese mice are randomized into treatment

groups.

Treatment is administered daily via oral gavage (p.o.) for 28 days at a dose of 3 mg·kg⁻¹.

Control groups include HFD-fed mice receiving vehicle, pair-fed mice receiving vehicle but

given the same amount of food as the zevaquenabant group, and SD-fed mice receiving

vehicle.

Endpoint Collection and Analysis:

Metabolic Monitoring: Body weight and food intake are monitored regularly throughout the

study.

Renal Function: At the study's conclusion, blood is collected to measure blood urea

nitrogen (BUN) and creatinine levels. Urine is collected to assess albumin-to-creatinine

ratio.

Histopathology: Kidneys are harvested, fixed in 4% formalin, and embedded in paraffin.

Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius
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Red for collagen deposition (fibrosis).

Immunohistochemistry: Kidney sections are stained for markers of inflammation (e.g.,

F4/80 for macrophages) and fibrosis.

Gene Expression: RNA is extracted from kidney tissue, and quantitative real-time PCR

(qRT-PCR) is performed to measure the expression of genes related to fibrosis (e.g.,

Col1a1, Tgfb1), inflammation (e.g., Tnf, Il6), CB1R (Cnr1), and iNOS (Nos2).

Statistical Analysis: Data are typically analyzed using one-way ANOVA followed by a post-

hoc test for multiple comparisons. A p-value of <0.05 is considered statistically significant.

Conclusion
Zevaquenabant is a promising, peripherally selective, dual-target therapeutic candidate with a

well-defined pharmacological mechanism. Its ability to simultaneously inhibit peripheral CB1

receptors and iNOS offers a potentially potent approach to treating complex diseases involving

both metabolic dysregulation and fibrosis. The pharmacokinetic profile is designed for oral

bioavailability while restricting brain penetration, which is supported by the preclinical toxicology

data showing a clear separation between efficacious doses and those causing dose-limiting

CNS effects. Further clinical development will be necessary to fully characterize its safety and

efficacy profile in human populations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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